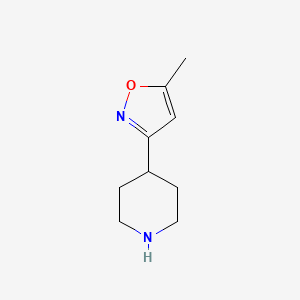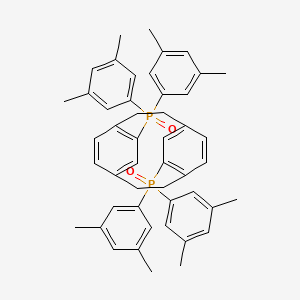![molecular formula C96H120O4 B12842218 2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene is a complex aromatic compound characterized by its unique structure, which includes multiple benzene rings and ether groups. This compound is known for its stability and distinctive electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of bromine atoms to the precursor molecules.
Coupling Reactions: Using palladium-catalyzed coupling reactions to form the extended aromatic system.
Etherification: Introduction of dodecyloxy groups through etherification reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger aromatic systems and as a model compound for studying aromaticity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism by which 2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene exerts its effects is primarily related to its electronic properties and interactions with other molecules. The compound’s extended aromatic system allows for efficient electron delocalization, which can influence its reactivity and interactions with molecular targets. Specific pathways involved may include:
Electron Transfer: Facilitating electron transfer processes in chemical reactions.
Molecular Recognition: Binding to specific molecular targets through π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-peri-hexabenzocoronene: Similar in structure but lacks the dodecyloxy groups.
Tetrakis(alkoxy)benzo[a]pyrene: Contains alkoxy groups but has a different aromatic core.
Polycyclic Aromatic Hydrocarbons (PAHs): A broad class of compounds with multiple fused benzene rings.
Uniqueness
2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene is unique due to its specific arrangement of benzene rings and the presence of dodecyloxy groups, which enhance its solubility and electronic properties. This makes it particularly valuable for applications in materials science and organic electronics.
Propiedades
Fórmula molecular |
C96H120O4 |
|---|---|
Peso molecular |
1338.0 g/mol |
Nombre IUPAC |
4,12,25,33-tetradodecoxytridecacyclo[34.6.6.02,7.08,41.09,14.015,40.016,21.022,39.023,28.029,38.030,35.037,42.043,48]octatetraconta-1(42),2(7),3,5,8(41),9(14),10,12,15(40),16,18,20,22(39),23(28),24,26,29(38),30(35),31,33,36,43,45,47-tetracosaene |
InChI |
InChI=1S/C96H120O4/c1-5-9-13-17-21-25-29-33-37-45-61-97-69-53-57-77-81(65-69)87-73-49-41-42-50-74(73)88-83-67-71(99-63-47-39-35-31-27-23-19-15-11-7-3)55-59-79(83)86-80-60-56-72(100-64-48-40-36-32-28-24-20-16-12-8-4)68-84(80)90-76-52-44-43-51-75(76)89-82-66-70(98-62-46-38-34-30-26-22-18-14-10-6-2)54-58-78(82)85(77)91-93(87)94(88)92(86)96(90)95(89)91/h41-44,49-60,65-68H,5-40,45-48,61-64H2,1-4H3 |
Clave InChI |
GCNRLMIVCZMXGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C3=C4C5=C2C6=CC=CC=C6C7=C5C8=C(C9=C7C=C(C=C9)OCCCCCCCCCCCC)C1=C(C=C(C=C1)OCCCCCCCCCCCC)C1=C8C4=C(C2=CC=CC=C21)C1=C3C=CC(=C1)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



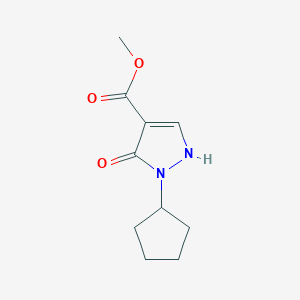
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
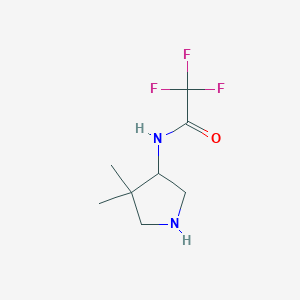
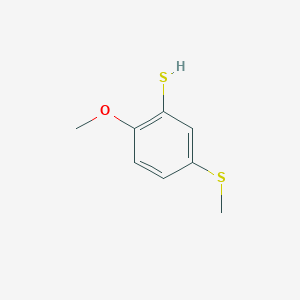
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)
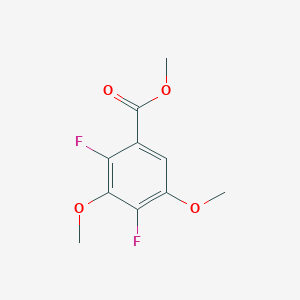
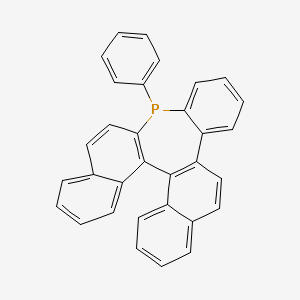
![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
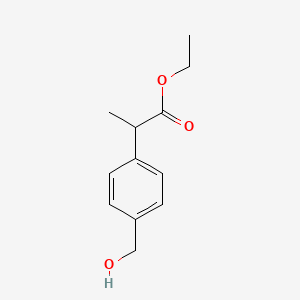
![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
